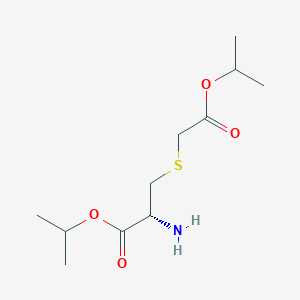
Carbocisteine Diisopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbocisteine Diisopropyl Ester can be synthesized through esterification processes. One efficient method involves the use of triphenylphosphine oxide and oxalyl chloride as coupling reagents for the esterification of alcohols with carboxylic acids . This reaction is typically carried out at room temperature for about an hour, yielding high efficiency under mild and neutral conditions.
Industrial Production Methods
Industrial production of this compound involves the alkylation of cysteine with chloroacetic acid, followed by esterification with isopropanol. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Carbocisteine Diisopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carbocisteine and isopropanol.
Oxidation and Reduction: These reactions can modify the sulfur-containing functional groups, affecting the compound’s activity and stability.
Common Reagents and Conditions
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid, resulting in the cleavage of the ester bond.
Basic Hydrolysis: Utilizes bases such as sodium hydroxide, producing a carboxylate salt and an alcohol.
Major Products Formed
The primary products formed from the hydrolysis of this compound are carbocisteine and isopropanol. These reactions are crucial for understanding the compound’s stability and potential degradation pathways .
Wissenschaftliche Forschungsanwendungen
Carbocisteine Diisopropyl Ester has a wide range of applications in scientific research:
Wirkmechanismus
Carbocisteine Diisopropyl Ester exerts its effects by reducing the viscosity of mucus, making it easier to expel from the respiratory tract. It modulates the production of glycoproteins such as fucomucins, sialomucins, and sulfomucins, which regulate the viscoelastic properties of bronchial mucus . This action helps prevent bacterial adherence to cells, reducing the risk of pulmonary infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erdosteine: Another mucolytic agent used for similar respiratory conditions.
Dornase Alfa: An enzyme used to break down DNA in mucus, primarily for cystic fibrosis.
Mannitol: An osmotic agent used to clear mucus in cystic fibrosis patients.
Uniqueness
Carbocisteine Diisopropyl Ester is unique due to its dual action of reducing mucus viscosity and modulating mucin production. This dual mechanism provides a comprehensive approach to managing respiratory conditions, making it a valuable compound in both research and clinical settings .
Eigenschaften
Molekularformel |
C11H21NO4S |
|---|---|
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
propan-2-yl (2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H21NO4S/c1-7(2)15-10(13)6-17-5-9(12)11(14)16-8(3)4/h7-9H,5-6,12H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
HJOPDYLREAJNMK-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)OC(=O)CSC[C@@H](C(=O)OC(C)C)N |
Kanonische SMILES |
CC(C)OC(=O)CSCC(C(=O)OC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
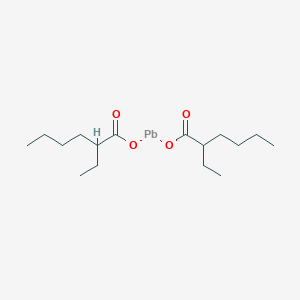
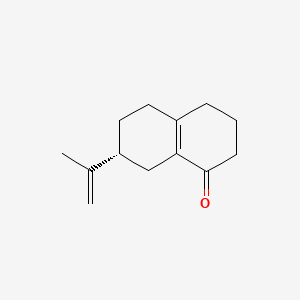
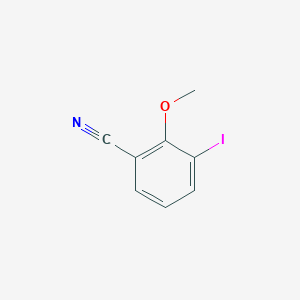
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)

![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
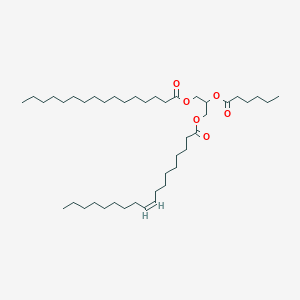

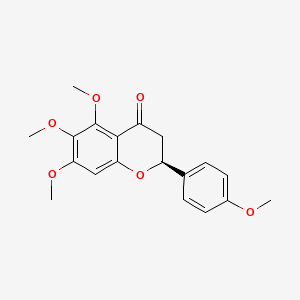

![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
